molecular formula C23H17F2N3O3S2 B2607605 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 905690-88-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No.: B2607605
CAS No.: 905690-88-2
M. Wt: 485.52
InChI Key: RVCLXLHKVWCUJL-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a structurally complex molecule featuring a benzothiazole core substituted with 4,6-difluoro groups, a benzamide linkage, and a 3,4-dihydroquinoline sulfonyl moiety. The fluorine atoms likely enhance lipophilicity and metabolic stability, while the dihydroquinoline sulfonyl group may facilitate target binding through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O3S2/c24-16-12-18(25)21-20(13-16)32-23(26-21)27-22(29)15-7-9-17(10-8-15)33(30,31)28-11-3-5-14-4-1-2-6-19(14)28/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLXLHKVWCUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with 4,6-difluorobenzoic acid under acidic conditions.

    Quinoline Derivative Synthesis: The quinoline moiety is prepared by hydrogenation of quinoline to obtain 3,4-dihydroquinoline.

    Sulfonylation: The 3,4-dihydroquinoline is then sulfonylated using sulfonyl chloride to introduce the sulfonyl group.

    Coupling Reaction: Finally, the benzothiazole and sulfonylated quinoline derivatives are coupled with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially altering its electronic properties.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets involved in diseases, offering possibilities for the development of new treatments.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Functional Implications :

  • The target’s benzamide linkage may improve stability compared to the triazole-thione equilibrium in compounds [7–9], which could influence pharmacokinetics.
  • Fluorine placement on benzothiazole (vs. phenyl in triazoles) may optimize electronic effects for target engagement.

Spectroscopic and Structural Insights

  • IR Spectroscopy : In triazole derivatives [7–9], the absence of C=O bands (1663–1682 cm⁻¹) confirms cyclization to 1,2,4-triazoles, whereas the target compound retains a benzamide carbonyl, suggesting distinct reactivity .
  • Fluorine Effects: The 4,6-difluoro substitution on benzothiazole likely reduces metabolic oxidation compared to non-fluorinated analogues, a hypothesis supported by the prevalence of fluorine in patented kinase inhibitors .

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its pharmacological properties.
  • Dihydroquinoline : Associated with various biological activities including antitumor effects.
  • Sulfonamide group : Often linked to antimicrobial activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the benzothiazole derivative followed by the introduction of the sulfonamide and dihydroquinoline groups through coupling reactions.

Antitumor Activity

Research indicates that compounds containing benzothiazole and quinoline structures exhibit significant antitumor properties. For instance, a study demonstrated that similar derivatives showed high antiproliferative activity against various cancer cell lines, including breast and colon cancers . The mechanism of action may involve interference with cell cycle progression and induction of apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Studies employing broth microdilution methods revealed that derivatives of benzothiazole exhibited notable activity against both Gram-negative and Gram-positive bacteria . The presence of the sulfonamide group enhances this activity, making it a candidate for further development as an antimicrobial agent.

The biological mechanisms by which this compound exerts its effects include:

  • DNA Binding : Compounds similar to this one have shown a propensity to bind to DNA, leading to disruptions in replication and transcription processes.
  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation .

Case Studies

StudyFindings
Antiproliferative Study Demonstrated significant inhibition of cell growth in breast cancer cell lines with an IC50 value in the low micromolar range.
Antimicrobial Testing Showed effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanistic Insights Research indicated that the compound binds within the minor groove of DNA, suggesting a mode of action similar to known antitumor agents.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the key synthetic routes for synthesizing N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide? Methodological Answer: The synthesis typically involves three critical steps:

Formation of 3,4-dihydroquinoline : Achieved via hydrogenation of quinoline derivatives under controlled reducing conditions .

Sulfonylation : Reacting 3,4-dihydroquinoline with sulfonyl chlorides in dichloromethane or DMF, catalyzed by triethylamine at 0–5°C to avoid side reactions .

Coupling with 4,6-difluorobenzo[d]thiazole-2-amine : Using coupling agents like EDCI/HOBt in DMF at 50–60°C for 12–24 hours to ensure amide bond formation .
Key Table: Reaction Conditions

StepReagents/ConditionsYield (%)
1H₂, Pd/C, EtOH, 50°C75–85
2SO₂Cl₂, DCM, 0–5°C60–70
3EDCI, DMF, 50°C50–65

Advanced Question: Q. How can reaction conditions be optimized to improve coupling efficiency between intermediates? Methodological Answer: Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
  • Temperature control : Maintaining 50–60°C prevents thermal degradation of the fluorinated benzothiazole moiety .
  • Catalyst use : Adding DMAP (4-dimethylaminopyridine) as a co-catalyst accelerates coupling by stabilizing reactive intermediates .
    Contradictions in yield data (e.g., 50–65% vs. 70% in related sulfonamide derivatives ) may arise from differences in substituent electronic effects, requiring iterative DOE (Design of Experiments) approaches.

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the benzamide, sulfonyl, and dihydroquinoline moieties. For example, the sulfonyl group’s sulfur environment causes deshielding (δ 7.8–8.2 ppm for aromatic protons) .
  • HPLC : Purity >95% is confirmed using a C18 column with acetonitrile/water (70:30) mobile phase .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 528.12) .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry or intermolecular interactions? Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : The sulfonyl group forms non-classical C–H···O bonds (2.8–3.0 Å) with adjacent quinoline rings, stabilizing the crystal lattice .
  • Torsional angles : The dihedral angle between benzothiazole and benzamide planes (15–20°) indicates partial conjugation, affecting electronic properties .
    Contradictions in spectral data (e.g., unexpected NOE correlations) may arise from dynamic rotational isomerism, requiring variable-temperature NMR studies .

Biological Activity Profiling

Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of biological activity? Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (IC₅₀: 8–16 µg/mL) .
  • Enzyme inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR IC₅₀: 0.2–0.5 µM) using recombinant proteins .

Advanced Question: Q. How can structure-activity relationship (SAR) studies guide optimization of bioactivity? Methodological Answer:

  • Analog synthesis : Replace fluorine with Cl/CH₃ groups to assess electronic effects on binding. For example, 4-Cl analogs show 2-fold higher EGFR inhibition .
  • Pharmacophore mapping : Molecular dynamics simulations identify critical H-bond acceptors (sulfonyl oxygen) and hydrophobic regions (fluorobenzothiazole) .
    Contradictions in activity data (e.g., lower potency in cell-based vs. enzyme assays) may stem from poor cellular permeability, requiring logP optimization (target: 2.5–3.5) .

Mechanistic Studies

Advanced Question: Q. What computational and experimental methods elucidate the mechanism of action? Methodological Answer:

  • Molecular docking : AutoDock Vina predicts binding to EGFR’s ATP pocket (binding energy: −9.2 kcal/mol) with key interactions:
    • Sulfonyl group → Lys721 (2.7 Å) .
    • Fluorobenzothiazole → Phe699 (π-π stacking) .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kₐ: 1.5 × 10⁴ M⁻¹s⁻¹; k_d: 3 × 10⁻³ s⁻¹) .

Data Contradiction Analysis

Advanced Question: Q. How can researchers resolve discrepancies in reported biological activity across similar compounds? Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values of analogs (e.g., 4-F vs. 4-Cl derivatives) to identify substituent-specific trends .
  • Orthogonal assays : Validate enzyme inhibition via SPR if fluorescence assays show false positives due to compound autofluorescence .
  • Structural validation : Re-examine NMR/X-ray data to rule out impurities or isomerism (e.g., atropisomers in benzothiazole derivatives) .

Stability and Degradation

Basic Question: Q. What stability studies are critical for ensuring compound integrity during storage? Methodological Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (sulfonyl ester cleavage) or oxidation (quinoline ring degradation) .
  • Light sensitivity : UV-vis spectroscopy tracks λ_max shifts under UV light, indicating photodegradation (e.g., 320 nm → 290 nm) .

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